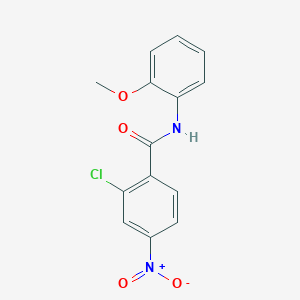![molecular formula C21H11IN2O5 B11696602 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of an iodophenyl group, a nitrobenzoyl group, and an isoindole-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step often involves the use of iodinating agents such as iodine or iodobenzene in the presence of a catalyst.
Attachment of the Nitrobenzoyl Group: This can be accomplished through a Friedel-Crafts acylation reaction using nitrobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The isoindole-dione core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Isoindole-Diones: From nucleophilic substitution reactions.
科学研究应用
2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.
作用机制
The mechanism of action of 2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the iodophenyl group can facilitate binding to certain proteins or enzymes. The isoindole-dione core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2-(3-IODOPHENYL)-5-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.
2-(3-BROMOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.
Uniqueness
2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both an iodophenyl and a nitrobenzoyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics.
属性
分子式 |
C21H11IN2O5 |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H11IN2O5/c22-14-2-1-3-16(11-14)23-20(26)17-9-6-13(10-18(17)21(23)27)19(25)12-4-7-15(8-5-12)24(28)29/h1-11H |
InChI 键 |
OALQUPFWDLFKMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-1-(4-tert-butylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696527.png)
![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)

![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
